molecular formula C13H15BrN2O2 B12454971 2-(4-bromophenoxy)-N'-cyclopentylideneacetohydrazide

2-(4-bromophenoxy)-N'-cyclopentylideneacetohydrazide

Cat. No.: B12454971
M. Wt: 311.17 g/mol
InChI Key: RZNHRBGCASMZPI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide is a compound that belongs to the class of hydrazides. Hydrazides are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form ethyl 2-(4-bromophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)acetohydrazide. Finally, the cyclopentylidene group is introduced through a condensation reaction with cyclopentanone .

Chemical Reactions Analysis

2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Its antiviral activity is linked to its inhibition of viral glycoproteins, preventing viral entry into host cells .

Comparison with Similar Compounds

Similar compounds to 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide include:

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(cyclopentylideneamino)acetamide

InChI

InChI=1S/C13H15BrN2O2/c14-10-5-7-12(8-6-10)18-9-13(17)16-15-11-3-1-2-4-11/h5-8H,1-4,9H2,(H,16,17)

InChI Key

RZNHRBGCASMZPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=C(C=C2)Br)C1

Origin of Product

United States

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